molecular formula C20H18N2O4S B2771617 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 923484-26-8

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2771617
CAS No.: 923484-26-8
M. Wt: 382.43
InChI Key: IFVWPUYUJHEVKH-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide, also known as BTA-EG6, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

A series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their anti-inflammatory and antioxidant activity. Compounds within this series exhibited good antioxidant activity across four assays, and several showed excellent anti-inflammatory activity. Notably, specific compounds demonstrated both antioxidant and anti-inflammatory activities, highlighting the potential of these compounds in therapeutic applications related to oxidative stress and inflammation (Koppireddi et al., 2013).

Antitumor Activity

A study focused on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems revealed significant anticancer activity against various cancer cell lines. This research indicates the potential of these compounds in developing new anticancer therapies (Yurttaş et al., 2015).

α-Glucosidase Inhibitory Activity

Another series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their α-glucosidase inhibitory activity, showing promising results. Such compounds could be instrumental in managing diabetes by controlling glucose absorption (Koppireddi et al., 2014).

Antimicrobial and Antioxidant Agents

Benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties were synthesized, showing potent antimicrobial activity against a range of bacteria and fungi, as well as very good antioxidant activity. These findings suggest their potential use in treating microbial infections and their related oxidative stress conditions (Naraboli et al., 2017).

Antimicrobial Activity of 1,2,3-Triazoles

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides exhibited promising antimicrobial activities against a variety of bacterial and fungal strains, demonstrating the potential for these compounds in developing new antimicrobial agents (Rezki, 2016).

Src Kinase Inhibitory and Anticancer Activities

Compounds synthesized as N-benzyl substituted acetamide derivatives containing thiazole showed inhibition of Src kinase and demonstrated anticancer activities against several cancer cell lines, offering a pathway to new cancer therapies (Fallah-Tafti et al., 2011).

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-2-24-15-6-3-13(4-7-15)9-19(23)22-20-21-16(11-27-20)14-5-8-17-18(10-14)26-12-25-17/h3-8,10-11H,2,9,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVWPUYUJHEVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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